molecular formula C9H11NOS B12219351 Thioglycolic acid o-toluidide CAS No. 36076-50-3

Thioglycolic acid o-toluidide

Cat. No.: B12219351
CAS No.: 36076-50-3
M. Wt: 181.26 g/mol
InChI Key: TVBOSLXNNWWFEN-UHFFFAOYSA-N
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Description

Thioglycolic acid o-toluidide is an organic compound with the molecular formula C9H11NOS It is a derivative of thioglycolic acid, where the hydrogen atom of the thiol group is replaced by an o-toluidide group

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioglycolic acid o-toluidide can be synthesized through a reaction between thioglycolic acid and o-toluidine. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency.

Chemical Reactions Analysis

Types of Reactions: Thioglycolic acid o-toluidide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride can be used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed to facilitate reactions.

Major Products:

    Disulfides: Formed through oxidation reactions.

    Sulfonates: Another product of oxidation.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Cosmetic Applications

Hair Care Products
Thioglycolic acid o-toluidide is widely used in hair care formulations, particularly in permanent wave solutions and depilatories. The compound acts as a reducing agent that breaks down disulfide bonds in hair, allowing for reshaping during the perming process. Salts derived from thioglycolic acid, such as ammonium thioglycolate, are commonly used in these formulations for their effectiveness and stability .

Nail Treatments
Research has shown that thioglycolic acid enhances the permeation of antifungal agents through the nail plate, making it valuable in treating onychomycosis (nail fungus). Studies indicate that incorporating thioglycolic acid into topical formulations significantly improves the delivery of drugs like voriconazole, enhancing therapeutic outcomes .

Pharmaceutical Applications

Drug Delivery Systems
this compound has been investigated for its role as a penetration enhancer in drug delivery systems. Its ability to disrupt the keratin structure of nails facilitates improved absorption of therapeutic agents, which is particularly beneficial for treating nail infections .

Antimicrobial Activity
The compound exhibits antimicrobial properties, making it suitable for incorporation into topical antiseptics and disinfectants. Its efficacy against various pathogens supports its use in pharmaceutical formulations aimed at preventing infections .

Industrial Applications

Oil and Gas Industry
In the oil and gas sector, this compound serves as a chelating agent to prevent metal precipitation during drilling operations. Its reducing properties help maintain catalyst efficiency by minimizing metal contamination in refining processes .

Leather Processing
this compound is utilized in leather processing as a safer alternative to traditional sulfide-based methods for hair removal during hide treatment. This application not only enhances environmental safety but also improves working conditions by reducing toxic waste generation .

Case Study 1: Nail Treatment Efficacy

A clinical study evaluated the effectiveness of a nail lacquer containing thioglycolic acid in improving drug permeation for treating onychomycosis. Results showed a significant increase in drug absorption when thioglycolic acid was included, leading to better clinical outcomes compared to standard treatments.

Case Study 2: Leather Industry Application

A comparative analysis of traditional versus thioglycolic acid-based methods for hair removal in leather processing demonstrated that the latter reduced chemical waste by 30%, improving overall environmental impact and worker safety.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
CosmeticsHair perms and depilatoriesEffective reducing agent
PharmaceuticalsNail treatmentsEnhanced drug permeation
Oil & GasDrilling operationsPrevents metal precipitation
Leather ProcessingHair removal from hidesSafer alternative to sulfides

Mechanism of Action

The mechanism of action of thioglycolic acid o-toluidide involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Uniqueness: Thioglycolic acid o-toluidide is unique due to the presence of the o-toluidide group, which imparts distinct chemical properties and enhances its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.

Biological Activity

Thioglycolic acid o-toluidide (TGOT) is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

This compound is derived from thioglycolic acid and o-toluidine. The chemical structure includes a thiol group (-SH) and an amine group (-NH2), which contribute to its reactivity and interaction with biological macromolecules.

Biological Activity Overview

The biological activity of TGOT can be categorized into several key areas:

  • Antimicrobial Activity : TGOT has shown promise in exhibiting antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : Studies indicate that TGOT may induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Antioxidant Properties : The compound may also possess antioxidant activity, which can mitigate oxidative stress in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of TGOT. In vitro tests have demonstrated its effectiveness against a range of pathogens, including:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results suggest that TGOT could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by drug-resistant strains .

Cytotoxic Effects

TGOT has been evaluated for its cytotoxic properties on various cancer cell lines. A notable study assessed its effects on the HeLa cell line (cervical cancer) and MCF-7 cell line (breast cancer). The results indicated:

Cell Line IC50 (µM) Effect
HeLa30Significant cytotoxicity
MCF-745Moderate cytotoxicity

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells .

Antioxidant Properties

TGOT's antioxidant capabilities were assessed through various assays measuring free radical scavenging activity. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cellular models, indicating its potential protective effects against oxidative damage.

Case Studies

Case Study 1: Antimicrobial Efficacy
A clinical study examined the efficacy of TGOT in treating skin infections caused by Staphylococcus aureus. Patients treated with topical formulations containing TGOT showed a 70% improvement rate compared to a control group receiving standard treatments .

Case Study 2: Cancer Therapy
In preclinical trials, TGOT was administered to mice with induced tumors. The results showed a reduction in tumor size by approximately 50% after four weeks of treatment, highlighting its potential as an adjunct therapy in oncology .

Properties

CAS No.

36076-50-3

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

N-(2-methylphenyl)-2-sulfanylacetamide

InChI

InChI=1S/C9H11NOS/c1-7-4-2-3-5-8(7)10-9(11)6-12/h2-5,12H,6H2,1H3,(H,10,11)

InChI Key

TVBOSLXNNWWFEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CS

Origin of Product

United States

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